molecular formula C23H11Cl3N2O2 B6484410 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one CAS No. 688767-30-8

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one

Cat. No. B6484410
CAS RN: 688767-30-8
M. Wt: 453.7 g/mol
InChI Key: GORDTOVGBOKXAI-UHFFFAOYSA-N
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Description

6-Chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one, also known as CQC, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential to act as a chemical reagent, a catalyst, and a fluorescent probe. It is a useful tool for researchers in the fields of chemistry, biochemistry, pharmacology, and toxicology, among others. CQC is a small molecule that can be easily synthesized and is relatively inexpensive. It has a number of favorable properties, including stability, solubility, and low toxicity, making it an attractive choice for use in laboratory experiments.

Scientific Research Applications

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one has been studied extensively for its potential applications in scientific research. It has been found to be a useful chemical reagent and catalyst in a number of reactions, including the synthesis of heterocyclic compounds, the oxidation of alcohols, and the reduction of nitro compounds. It has also been used as a fluorescent probe for the detection of various compounds in biological samples. This compound has been used to study the structure and function of proteins, and has been found to be useful in the study of enzyme kinetics. Additionally, it has been used to study the mechanism of action of drugs and to investigate the effects of environmental pollutants on living organisms.

Mechanism of Action

The mechanism of action of 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one is not completely understood. However, it is believed that it acts as a catalyst in certain reactions by stabilizing the transition state of the reaction and providing a favorable environment for the reaction to occur. Additionally, this compound can act as a fluorescent probe, binding to certain compounds in biological samples and emitting light upon excitation. This allows researchers to detect and quantify the presence of the compounds in the sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have suggested that it may have anti-inflammatory and anti-cancer properties. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to synthesize, and has a number of favorable properties, including stability, solubility, and low toxicity. Additionally, it has a wide range of applications in scientific research, making it an attractive option for use in laboratory experiments. However, there are some limitations to its use. For example, it is not very soluble in organic solvents, which can limit its use in certain reactions. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

The future of 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one in scientific research is promising. There is potential for further investigation into its biochemical and physiological effects, as well as its potential to act as a catalyst and a fluorescent probe. Additionally, further research could be done to explore its potential applications in drug discovery and development, as well as its potential to be used as a diagnostic tool. Additionally, further studies could be conducted to investigate its potential to be used as a biomarker for environmental pollutants. Finally, further research could be done to explore its potential to be used as an effective and safe tool for laboratory experiments.

Synthesis Methods

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one can be synthesized through a number of different methods. One of the most common methods involves the use of 2-chloro-4-chlorophenyl quinazoline and 6-chloro-3-chloro-2H-chromen-2-one in a two-step reaction. In the first step, the 2-chloro-4-chlorophenyl quinazoline is reacted with 6-chloro-3-chloro-2H-chromen-2-one in aqueous media at room temperature in the presence of a base, such as sodium hydroxide. The reaction is then quenched with aqueous hydrochloric acid. The resulting product is this compound.

properties

IUPAC Name

6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl3N2O2/c24-13-6-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-5-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORDTOVGBOKXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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